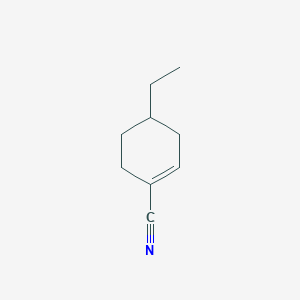

4-Ethylcyclohex-1-ene-1-carbonitrile

Description

Chemical Identity and Nomenclature

4-Ethylcyclohex-1-ene-1-carbonitrile is formally identified by its Chemical Abstracts Service registry number 1251923-82-6, establishing its unique chemical identity within the global chemical database system. The molecular formula C9H13N defines its atomic composition, consisting of nine carbon atoms, thirteen hydrogen atoms, and one nitrogen atom, yielding a molecular weight of 135.21 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-ethylcyclohex-1-ene-1-carbonitrile, reflecting the systematic naming conventions that precisely describe its structural features.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CCC1CCC(=CC1)C#N, which provides a linear description of its molecular connectivity. The International Chemical Identifier key QINNUVWYMDPAJA-UHFFFAOYSA-N serves as its unique digital fingerprint in chemical databases, enabling precise identification across various information systems. This systematic approach to chemical identification ensures consistency in scientific communication and facilitates accurate data exchange among researchers worldwide.

The nomenclature reflects the compound's structural hierarchy, beginning with the cyclohexene ring as the parent structure, followed by the ethyl substituent at position 4, and culminating with the carbonitrile functional group at position 1. This naming convention follows established International Union of Pure and Applied Chemistry rules for cyclic compounds with multiple functional groups, prioritizing the nitrile functionality while maintaining positional accuracy for all substituents. The precision of this nomenclature system enables unambiguous communication among synthetic chemists and facilitates literature searches across chemical databases.

Historical Context in Organic Chemistry

The historical development of nitrile chemistry provides essential context for understanding the significance of 4-ethylcyclohex-1-ene-1-carbonitrile within the broader field of organic chemistry. The foundational work in nitrile chemistry began in 1782 when Carl Wilhelm Scheele first synthesized hydrogen cyanide, marking the initial discovery of compounds containing the cyano functional group. Subsequently, Joseph Louis Gay-Lussac achieved the preparation of pure hydrogen cyanide in 1811, establishing the groundwork for systematic studies of nitrile-containing compounds.

The systematic investigation of aromatic nitriles commenced in 1832 when Justus von Liebig and Friedrich Wöhler prepared benzonitrile, although their initial yields were insufficient for comprehensive characterization. Théophile-Jules Pelouze's synthesis of propionitrile in 1833 expanded the scope of known nitriles, initially mischaracterized as an ether derivative of propionic alcohol and hydrocyanic acid. Hermann Fehling's breakthrough in 1843, involving the thermal decomposition of ammonium benzoate to produce benzonitrile in sufficient quantities for detailed analysis, represented the first practical synthetic method for nitrile preparation and characterization.

The evolution of cyclic nitrile chemistry has been particularly influenced by developments in metallated nitrile reactions and cyclization methodologies. Research has demonstrated that metalated nitriles exhibit exceptional nucleophilicity due to the minimal steric demand of the cyano unit, which possesses a cylindrical diameter of merely 3.6 Å. This unique geometric property allows for efficient alkylations in sterically demanding environments, often facilitating carbon-carbon bond formations that cannot be achieved with carbonyl analogs. The development of stereodivergent cyclization reactions using metalated nitriles has provided synthetic chemists with powerful tools for constructing complex ring systems with controlled stereochemistry.

Structural Significance in Cyclic Nitriles

The structural architecture of 4-ethylcyclohex-1-ene-1-carbonitrile embodies several significant features that distinguish it within the class of cyclic nitriles. The compound's cyclohexene ring system provides a conformationally flexible framework that can adopt various geometries, influencing both its reactivity patterns and potential biological interactions. The positioning of the carbonitrile group at the 1-position of the cyclohexene ring creates an α,β-unsaturated nitrile system, which imparts distinctive electronic properties and reactivity characteristics compared to saturated analogs.

The ethyl substituent at the 4-position introduces additional steric and electronic considerations that can significantly influence the compound's chemical behavior. This substitution pattern creates a relationship between the ethyl group and the carbonitrile functionality that spans three carbon atoms, potentially enabling through-space or through-bond interactions that could affect molecular conformation and reactivity. The specific positioning of these functional groups within the six-membered ring system creates opportunities for intramolecular interactions that may stabilize certain conformations or influence reaction pathways.

Comparative analysis with related cyclic nitriles reveals the unique structural features of 4-ethylcyclohex-1-ene-1-carbonitrile. While compounds such as 2-ethylcyclopent-1-ene-1-carbonitrile possess similar functional group arrangements, the six-membered ring system in 4-ethylcyclohex-1-ene-1-carbonitrile provides different conformational possibilities and reactivity patterns. The larger ring size allows for greater flexibility in adopting various chair and boat conformations, potentially influencing the accessibility of reactive sites and the stereochemical outcomes of chemical transformations.

| Structural Feature | Characteristic | Impact on Properties |

|---|---|---|

| Ring System | Cyclohexene (6-membered) | Conformational flexibility, multiple accessible geometries |

| Nitrile Position | 1-position on cyclohexene | α,β-Unsaturated system, enhanced electrophilicity |

| Ethyl Substituent | 4-position | Steric influence, electronic effects through ring |

| Molecular Formula | C9H13N | Moderate molecular weight, balanced lipophilicity |

| Double Bond | Between C1-C2 | Conjugation with nitrile, reactive site for additions |

Position in Contemporary Chemical Research

Contemporary research in cyclic nitrile chemistry has increasingly focused on the development of novel synthetic methodologies and the exploration of biological applications for these compounds. 4-Ethylcyclohex-1-ene-1-carbonitrile exemplifies the current interest in structurally diverse nitriles that combine multiple reactive functionalities within a single molecular framework. Recent investigations have highlighted the potential of such compounds as intermediates in pharmaceutical synthesis and as platforms for developing new materials with specialized properties.

The compound's structural characteristics position it as a valuable building block for accessing more complex molecular architectures through various synthetic transformations. Research has demonstrated that cyclic nitriles can undergo stereoselective cyclizations to form fused ring systems, with the stereochemical outcome often dependent on the specific substitution pattern and reaction conditions employed. The presence of both the cyclohexene double bond and the carbonitrile functionality in 4-ethylcyclohex-1-ene-1-carbonitrile provides multiple reactive sites that can be exploited in sequential or cascade reaction sequences.

Current synthetic applications of related cyclic nitriles have encompassed their use as key intermediates in the preparation of natural product analogs and pharmaceutical compounds. The versatility of the nitrile functional group, which can be transformed into various other functionalities including amines, amides, carboxylic acids, and heterocyclic systems, makes compounds like 4-ethylcyclohex-1-ene-1-carbonitrile particularly attractive as synthetic intermediates. The ability to selectively functionalize either the nitrile group or the cyclohexene double bond provides synthetic flexibility for accessing diverse molecular targets.

Emerging research trends in cyclic nitrile chemistry include the development of catalytic asymmetric transformations and the exploration of novel reaction mechanisms. Studies on the reactivity of nitrile-carrying compounds with biological nucleophiles have revealed important insights into their potential interactions with biological systems. The investigation of nitrile reduction processes, including the recently discovered enzymatic reduction of nitriles to primary amines, has opened new avenues for biocatalytic applications of nitrile-containing compounds. These developments suggest that 4-ethylcyclohex-1-ene-1-carbonitrile and related structures may find applications in biotechnology and pharmaceutical development.

| Research Area | Current Focus | Relevance to 4-Ethylcyclohex-1-ene-1-carbonitrile |

|---|---|---|

| Synthetic Methodology | Stereoselective cyclizations | Potential for accessing complex ring systems |

| Pharmaceutical Chemistry | Bioactive nitrile derivatives | Structural diversity for drug discovery |

| Catalytic Transformations | Asymmetric nitrile functionalizations | Chiral synthesis applications |

| Biocatalysis | Enzymatic nitrile reductions | Sustainable synthetic approaches |

| Materials Science | Functional organic materials | Electronic and optical applications |

The contemporary landscape of chemical research continues to recognize the importance of structurally diverse organic compounds as tools for advancing both fundamental understanding and practical applications. 4-Ethylcyclohex-1-ene-1-carbonitrile represents a compound class that bridges traditional organic synthesis with modern applications in drug discovery, materials science, and sustainable chemistry. Its unique combination of structural features positions it as a valuable subject for continued research and development in multiple areas of chemical science.

Properties

IUPAC Name |

4-ethylcyclohexene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-8-3-5-9(7-10)6-4-8/h5,8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINNUVWYMDPAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethylcyclohex-1-ene-1-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and implications for therapeutic applications.

Chemical Structure and Properties

4-Ethylcyclohex-1-ene-1-carbonitrile is characterized by its cyclohexene ring with an ethyl substituent and a carbonitrile functional group. Its chemical structure can be represented as follows:

This compound's properties make it a candidate for various biological applications, particularly in the modulation of inflammatory responses and potential anticancer effects.

Research indicates that compounds similar to 4-Ethylcyclohex-1-ene-1-carbonitrile may interact with specific receptors involved in inflammatory processes. Notably, the CXC chemokine receptor CXCR2 is implicated in mediating inflammation and tumorigenesis. Compounds that inhibit CXCR2 have shown promise in reducing neutrophil recruitment and activation, which are critical in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and arthritis .

Structure-Activity Relationships (SAR)

The SAR studies conducted on derivatives of cyclohexene compounds suggest that modifications to the cyclohexene core can significantly influence their biological activity. For instance, replacing certain functional groups can enhance the potency and selectivity towards CXCR2 inhibition. A notable finding from recent research is that the introduction of specific substituents can lead to compounds with submicromolar inhibitory concentrations against CXCR2 .

Biological Activity Data

The biological activity of 4-Ethylcyclohex-1-ene-1-carbonitrile can be summarized in the following table, which includes data on its inhibitory effects on various biological targets:

| Compound | Target | IC50 (µM) | Activity Description |

|---|---|---|---|

| 4-Ethylcyclohex-1-ene-1-carbonitrile | CXCR2 | <10 | Inhibits chemotaxis in neutrophils |

| CX4338 | CXCR2 | 4.4 ± 1.1 | Selectively blocks CXCR2/β-arrestin signaling |

| Derivative 3 | CXCR2 | >10 | Reduced binding affinity |

This table illustrates the varying degrees of potency among different derivatives, highlighting the importance of structural modifications in enhancing biological efficacy.

Case Studies

Several case studies have investigated the potential therapeutic applications of compounds related to 4-Ethylcyclohex-1-ene-1-carbonitrile:

- Inflammatory Diseases : A study demonstrated that derivatives effectively reduce neutrophil infiltration in murine models of LPS-induced lung inflammation, suggesting a potential role in treating respiratory conditions .

- Cancer Research : Another investigation focused on the anticancer properties of cyclohexene derivatives, revealing their ability to inhibit tumor cell migration and proliferation through CXCR2 modulation .

- SARS-CoV-2 Inhibition : Recent research highlighted that certain analogs exhibit inhibitory effects against viral proteases, suggesting potential applications in antiviral therapies .

Scientific Research Applications

Scientific Research Applications

4-Ethylcyclohex-1-ene-1-carbonitrile has diverse applications in scientific research:

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for specific reactivity patterns that facilitate the formation of complex molecules .

Biological Studies

Research indicates potential biological activities associated with this compound:

- Antioxidant Activity : It has been evaluated for its ability to scavenge free radicals, showcasing significant antioxidant properties .

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial and fungal strains, assessed through Minimum Inhibitory Concentration (MIC) assays .

Medicinal Chemistry

4-Ethylcyclohex-1-ene-1-carbonitrile is utilized as a precursor for synthesizing therapeutic agents. Its derivatives may exhibit enhanced biological activity, making it a candidate for drug development .

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study assessing various nitriles' antioxidant capabilities, 4-Ethylcyclohex-1-ene-1-carbonitrile showed promising results in DPPH radical scavenging assays, indicating its potential as a natural antioxidant .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effects of this compound against common pathogens. The results indicated that it possesses significant antimicrobial properties, making it suitable for further exploration in pharmaceutical applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituent type, functional groups, and available physicochemical

Functional Group Influence on Reactivity

- Nitrile Group (–CN): Present in all analogs, the nitrile group enhances electrophilicity at C1, facilitating nucleophilic additions (e.g., Grignard reactions). Its IR absorption (~2,200 cm⁻¹) is consistent across analogs .

- Ethyl vs. Methyl Substituents: The ethyl group in 4-Ethylcyclohex-1-ene-1-carbonitrile may reduce ring strain compared to methyl analogs (e.g., 4-Methyl-3-cyclohexene-1-carbonitrile), but steric effects could hinder certain reactions .

- Oxo and Ethoxy Groups: The ketone in 6-oxocyclohex-1-ene-1-carbonitrile increases polarity, while the ethoxy group in the thienyl derivative enhances solubility and stability in polar media .

Spectral and Physical Properties

- Melting Points: Chromene derivatives (e.g., Compound 1E in ) with nitrile groups exhibit higher melting points (223–227°C) due to hydrogen bonding (–NH₂, –OH), whereas pure cyclohexene nitriles likely have lower melting points.

- Chromatography (Rf): Compound 1E has an Rf of 0.41, reflecting moderate polarity . Ethyl-substituted analogs may show lower Rf values due to increased hydrophobicity.

Research Implications and Limitations

- Synthetic Utility: Ethyl-substituted nitriles are valuable intermediates in drug discovery (e.g., chromene derivatives in ), but their reactivity depends on substituent positioning.

- Data Gaps: Direct experimental data for 4-Ethylcyclohex-1-ene-1-carbonitrile (e.g., NMR, LCMS) are unavailable in the provided evidence, necessitating extrapolation from analogs.

Preparation Methods

The key challenge in synthesis is the selective introduction of the carbonitrile group at the 1-position of the cyclohexene ring while maintaining the ethyl substitution at the 4-position.

Electrophilic Addition and Substitution Routes

One common approach involves starting with a suitably substituted cyclohexene precursor, such as 4-ethylcyclohexene, followed by electrophilic addition or substitution to introduce the nitrile group.

- Starting Material: 4-ethylcyclohexene or its derivatives

- Reagents: Cyanide sources such as sodium cyanide or trimethylsilyl cyanide for nucleophilic substitution

- Conditions: Controlled temperature and solvent choice to favor addition at the 1-position double bond carbon

This method leverages the reactivity of the double bond in cyclohexene, allowing the cyanide ion to add electrophilically, forming the nitrile group.

Functional Group Interconversion via Halide Intermediates

Another strategy involves halogenation of the cyclohexene ring at the 1-position to form a halide intermediate, such as 1-bromo-4-ethylcyclohexene, followed by nucleophilic substitution with cyanide ions.

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation | Bromine or N-bromosuccinimide (NBS) | Formation of 1-bromo-4-ethylcyclohexene |

| 2 | Nucleophilic substitution | Sodium cyanide (NaCN) in polar solvent | Replacement of bromide by nitrile group |

This two-step method allows for regioselective introduction of the nitrile group and is advantageous due to the availability of halide intermediates and established substitution chemistry.

Catalytic and Hydrogenation-Based Methods

Some synthetic routes utilize catalytic hydrogenation and functional group transformations starting from aromatic or partially saturated precursors:

- Hydrogenation of Aromatic Precursors: For example, hydrogenation of 4-ethylbenzonitrile derivatives under palladium on carbon (Pd/C) catalyst can yield 4-ethylcyclohex-1-ene-1-carbonitrile after partial saturation of the aromatic ring.

- Catalysts: Pd/C, Raney Nickel

- Conditions: Controlled hydrogen pressure and temperature to avoid full saturation

These catalytic methods provide an alternative when starting from aromatic nitrile compounds, allowing selective partial hydrogenation to the cyclohexene stage.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic addition | 4-Ethylcyclohexene | Cyanide sources, controlled solvent | Direct nitrile introduction | Requires selective control |

| Halide intermediate substitution | 1-Bromo-4-ethylcyclohexene | Brominating agents, NaCN | Regioselective, well-established | Requires halogenation step |

| Catalytic hydrogenation | 4-Ethylbenzonitrile derivatives | Pd/C catalyst, H2 gas | Uses aromatic precursors | Risk of over-hydrogenation |

Research Findings and Industrial Considerations

- The electrophilic addition and halide substitution routes are favored for laboratory-scale synthesis due to their straightforward procedures and availability of reagents.

- Catalytic hydrogenation methods are more suitable when starting from aromatic nitriles, but require precise control to avoid full saturation.

- Safety considerations include handling of cyanide reagents, which are toxic and require strict protocols.

- The choice of solvent and temperature critically affects the regioselectivity and yield of the nitrile introduction step.

- No industrial-scale patented processes specifically for 4-Ethylcyclohex-1-ene-1-carbonitrile were found, but related cyclohexene nitrile derivatives are commonly prepared by similar synthetic strategies.

Q & A

Q. What are the recommended synthetic routes for 4-Ethylcyclohex-1-ene-1-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of substituted cyclohexene carbonitriles often involves [1,3]-sigmatropic rearrangements or cyclization reactions. For example, analogous compounds like 4-oxo-1-phenylcyclohexane-1-carbonitrile are synthesized via base-catalyzed intramolecular cyclization of α,β-unsaturated nitriles under reflux conditions (e.g., ethanol with KOH at 80°C) . Optimization requires monitoring reaction progress via TLC and adjusting parameters like temperature, solvent polarity, and catalyst loading. For 4-ethyl derivatives, introducing the ethyl group early via alkylation of cyclohexenone precursors may improve yield .

Q. What spectroscopic techniques are critical for characterizing 4-Ethylcyclohex-1-ene-1-carbonitrile?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : The nitrile group (–CN) exhibits a sharp absorption band near 2,204 cm⁻¹, while the cyclohexene C=C stretch appears around 1,645 cm⁻¹ (as observed in structurally similar chromene-carbonitriles) .

- NMR : H NMR can confirm the ethyl group (δ 1.2–1.4 ppm for –CHCH) and cyclohexene protons (δ 5.5–6.0 ppm for vinyl protons). C NMR distinguishes the nitrile carbon (δ 115–120 ppm) and cyclohexene carbons .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis (as performed for 1-methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile) provides bond lengths and angles .

Q. How can the stability of 4-Ethylcyclohex-1-ene-1-carbonitrile be assessed under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.

- HPLC Purity Checks at intervals (e.g., 0, 3, 6 months) under controlled humidity (20–80% RH) and temperature (4°C, 25°C, 40°C).

- Light Exposure Tests using UV-Vis spectroscopy to detect photodegradation products. Reference protocols from NIST Standard Reference Data ensure reproducibility .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 4-Ethylcyclohex-1-ene-1-carbonitrile in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. For example, analogous cyclohexene carbonitriles show enhanced reactivity as dienophiles due to electron-withdrawing –CN groups . Retrosynthesis tools like Reaxys or Pistachio databases can propose feasible pathways by comparing with validated reactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR/IR results with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Dynamic NMR : Resolve conformational ambiguities (e.g., chair vs. boat cyclohexene) by analyzing temperature-dependent H NMR shifts.

- Crystallography : If crystallizable, compare experimental X-ray data with computational models (e.g., Mercury software) . Contradictions may arise from solvent effects or polymorphism, requiring iterative refinement .

Q. How can the biological activity of 4-Ethylcyclohex-1-ene-1-carbonitrile derivatives be systematically explored?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying substituents on the cyclohexene ring) and screen against target enzymes (e.g., kinases) using fluorescence-based assays.

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with protein targets (e.g., COX-2), guided by crystallographic data from similar nitriles .

- Metabolic Stability Assays : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.